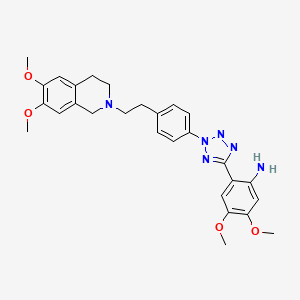

2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline

Descripción

The compound 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline is a heterocyclic molecule featuring a tetrazole core linked to a dihydroisoquinoline moiety and substituted aromatic amines. Its structure combines multiple pharmacophoric elements:

- Tetrazole ring: Known for bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .

- Dihydroisoquinoline: A privileged scaffold in medicinal chemistry, often associated with CNS activity and receptor modulation .

- Dimethoxy groups: These substituents influence solubility, binding affinity, and metabolic pathways.

This compound is hypothesized to exhibit activity in neurological or cardiovascular systems due to structural parallels with known isoquinoline-based drugs (e.g., papaverine derivatives).

Propiedades

IUPAC Name |

2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O4/c1-35-24-13-19-10-12-33(17-20(19)14-25(24)36-2)11-9-18-5-7-21(8-6-18)34-31-28(30-32-34)22-15-26(37-3)27(38-4)16-23(22)29/h5-8,13-16H,9-12,17,29H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPBUYJDGMRABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5N)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849675-46-3 | |

| Record name | Encequidar, des(chromocarb)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENCEQUIDAR, DES(CHROMOCARB)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV9AT0XM6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline generally involves multi-step procedures The initial step usually starts with the preparation of the dihydroisoquinoline core, followed by its linkage to the ethylphenyl component

Industrial Production Methods

For large-scale industrial production, optimization of each step is critical to ensure high yield and purity. This typically involves the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process while maintaining stringent quality control.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline undergoes a variety of chemical reactions including:

Oxidation: : Under specific conditions, it can undergo oxidative reactions to form quinonoid derivatives.

Reduction: : Reduction reactions can break the tetrazole ring or reduce the dihydroisoquinoline to tetrahydroisoquinoline.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at positions on the benzene and isoquinoline rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to ensure reaction specificity and prevent side reactions.

Major Products

The major products formed from these reactions vary depending on the reaction type. Oxidation typically yields quinonoid structures, reduction products include tetrahydro derivatives, and substitution reactions can introduce a wide variety of functional groups, enhancing the compound's versatility.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex molecules. Its reactivity and functional groups make it useful in the development of new synthetic methodologies.

Biology

In biological research, 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline has been investigated for its potential as a probe for studying enzyme functions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

Medically, this compound is explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases. Its unique structure allows for interactions with different molecular targets, offering possibilities for drug development.

Industry

In the industrial sector, it finds application in the manufacture of advanced materials, such as polymers and coatings, where its chemical stability and functional groups can improve material properties.

Mecanismo De Acción

The mechanism by which 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline exerts its effects involves binding to specific molecular targets, often enzymes or receptors. Its action may involve inhibition or activation of these targets, leading to alterations in cellular pathways. The methoxy and tetrazole groups play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, insights can be drawn from structurally related molecules:

Table 1: Structural and Functional Comparison

Key Differences:

Scaffold Complexity: The target compound’s dihydroisoquinoline-tetrazole-amine architecture is more complex than coumarin-tetrazole hybrids or pyrazole-thiazolidinones.

Functional Groups : The dimethoxy substitutions in the target compound may enhance lipophilicity and CNS penetration compared to coumarin-based analogs.

Synthetic Routes : describes reflux conditions for tetrazole coupling, but the target compound likely requires multi-step synthesis (e.g., Ullmann coupling for aryl ethers, Huisgen cycloaddition for tetrazole formation).

Actividad Biológica

The compound 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline is a complex organic molecule with potential therapeutic applications. Its structure incorporates a tetrazole moiety and a dihydroisoquinoline framework, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₃₁N₅O₄

- Molecular Weight : 373.49 g/mol

- CAS Number : 160446-15-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammation and cell signaling pathways. The tetrazole ring is known for its ability to act as a bioisostere for carboxylic acids, influencing the pharmacokinetics and pharmacodynamics of the molecule.

Key Mechanisms:

- Caspase-1 Inhibition : Studies have shown that derivatives containing the tetrahydroisoquinoline moiety exhibit significant inhibition of caspase-1, an enzyme critical in the inflammatory response. The IC50 values for these compounds suggest a potent inhibitory effect, which may be beneficial in treating inflammatory diseases .

- Anti-inflammatory Activity : The compound's structure allows it to modulate inflammatory pathways effectively. For instance, in vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine levels in activated macrophages .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

| Compound | IC50 (µM) | Enzyme Activity (% at 100 µM) |

|---|---|---|

| 5aa | 14.6 | 9.49 |

| 5ae | 15.1 | 8.12 |

| 5ba | ND | IA |

| 5bb | ND | 96.73 |

*Note: ND = Not determined; IA = Inactive .

These results indicate that compounds derived from the parent structure demonstrate varying degrees of potency against caspase-1, suggesting that structural modifications can enhance or diminish biological activity.

Case Studies

Research has highlighted several case studies focusing on the therapeutic implications of this compound:

- Inflammatory Disease Models : In animal models of inflammation, administration of the compound significantly reduced markers of inflammation compared to control groups. This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

- Neuroprotective Effects : Preliminary studies indicate that the compound may also possess neuroprotective properties by modulating neuroinflammatory responses, which could be beneficial in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.